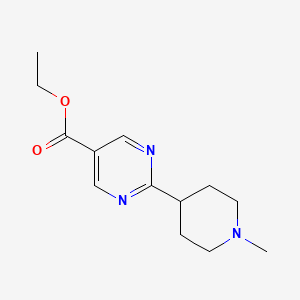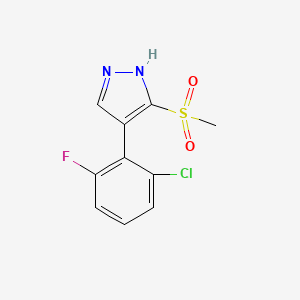
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with a 2-chloro-6-fluorophenyl group and a methylsulfonyl group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2-chloro-6-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor, such as 2-chloro-6-fluorobenzene, is reacted with the pyrazole intermediate.
Addition of the methylsulfonyl group: This can be accomplished through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the substituents.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Modified pyrazole derivatives.
Substitution: Various substituted phenyl-pyrazole compounds.
科学研究应用
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- **2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methylpyrimidine
- **1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-methylpiperazine
Uniqueness
4-(2-Chloro-6-fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of a chloro and fluoro substituent on the phenyl ring, along with a methylsulfonyl group, makes it distinct from other similar compounds.
属性
分子式 |
C10H8ClFN2O2S |
|---|---|
分子量 |
274.70 g/mol |
IUPAC 名称 |
4-(2-chloro-6-fluorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H8ClFN2O2S/c1-17(15,16)10-6(5-13-14-10)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14) |
InChI 键 |
MOOTVIDGHISPDI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)

![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)



![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)
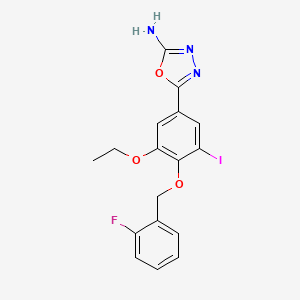

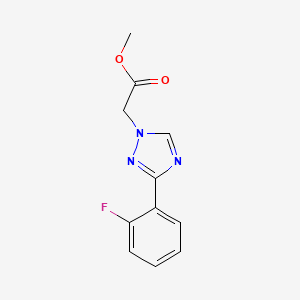

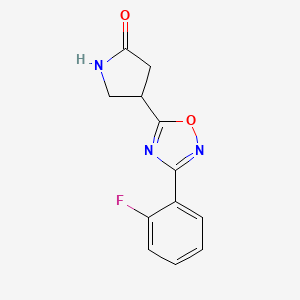
![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11789723.png)
